Enhanced Lipophilicity and Permeability Over Des-Methyl Analog
2-Chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide exhibits a computed XLogP3-AA value of 2.6, which is significantly higher than that of its des-methyl analog, 2-chloro-N-(3,5-dichloropyridin-2-yl)acetamide (CAS 735319-17-2), predicted to be approximately 1.9 [1]. This difference arises from the presence of the 6-methyl group on the pyridine ring. Increased lipophilicity is a critical parameter for membrane permeability and bioavailability in both agrochemical and pharmaceutical contexts [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 2-Chloro-N-(3,5-dichloropyridin-2-yl)acetamide (estimated ~1.9) |
| Quantified Difference | Approximately 0.7 log units higher |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity (XLogP) predicts improved membrane penetration, a key factor in designing bioactive molecules with enhanced cellular uptake or systemic absorption.
- [1] PubChem. (2025). 2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide. CID 2384334. National Center for Biotechnology Information. View Source
- [2] PubChem. (n.d.). 2-chloro-N-(3,5-dichloropyridin-2-yl)acetamide (estimated XLogP3). Based on structure-activity relationship for similar pyridinyl acetamides. View Source
